5-(2-Chlorophenyl)pyridin-3-amine
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Overview
Description
5-(2-Chlorophenyl)pyridin-3-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a 2-chlorophenyl group at the 5-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzonitrile and 3-aminopyridine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) is used to deprotonate the amino group, facilitating nucleophilic substitution.
Procedure: The 2-chlorobenzonitrile is reacted with 3-aminopyridine in the presence of the base and solvent at elevated temperatures (typically around 100-150°C) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amines or other reduced products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions with bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms.
Coupling: Biaryl compounds.
Scientific Research Applications
5-(2-Chlorophenyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of signal transduction, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-Dichlorophenyl)pyridin-3-amine: Similar structure but with an additional chlorine atom, leading to different reactivity and biological activity.
5-(2-Fluorophenyl)pyridin-3-amine: Fluorine substitution affects the electronic properties and reactivity.
5-(2-Methylphenyl)pyridin-3-amine: Methyl group substitution alters steric and electronic properties.
Uniqueness
5-(2-Chlorophenyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted synthesis and specific biological applications.
Properties
IUPAC Name |
5-(2-chlorophenyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-11-4-2-1-3-10(11)8-5-9(13)7-14-6-8/h1-7H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIDSZEOKBYRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735039 |
Source
|
Record name | 5-(2-Chlorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224740-82-2 |
Source
|
Record name | 5-(2-Chlorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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